(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
Overview
Description
(3,4-DIHYDROXY-2-NITROPHENYL)(PHENYL)METHANONE is an organic compound belonging to the class of benzophenones. These compounds contain a ketone attached to two phenyl groups. The chemical formula for this compound is C₁₃H₉NO₅, and it has a molecular weight of 259.2143 g/mol . Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIHYDROXY-2-NITROPHENYL)(PHENYL)METHANONE typically involves the nitration of a benzophenone derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3,4-DIHYDROXY-2-NITROPHENYL)(PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted benzophenones depending on the electrophile used.
Scientific Research Applications
(3,4-DIHYDROXY-2-NITROPHENYL)(PHENYL)METHANONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-DIHYDROXY-2-NITROPHENYL)(PHENYL)METHANONE involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3,4-DIHYDROXY-5-NITROPHENYL)(2-FLUOROPHENYL)METHANONE: Similar structure with a fluorine atom on one of the phenyl rings.
(4-NITROPHENYL)(PHENYL)METHANONE: Lacks the dihydroxy groups present in (3,4-DIHYDROXY-2-NITROPHENYL)(PHENYL)METHANONE.
Uniqueness
This compound is unique due to the presence of both dihydroxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H9NO5 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
(3,4-dihydroxy-2-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9NO5/c15-10-7-6-9(11(13(10)17)14(18)19)12(16)8-4-2-1-3-5-8/h1-7,15,17H |
InChI Key |
ICLKAUQIPVFHOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |
Synonyms |
3,4-dihydroxy-2-nitrobenzophenone BIA 8-176 BIA-8-176 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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